2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-5-6-10-18(16)20(23)21-11-12-22-13-14-24-19(15-22)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVILUPFMRYFNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the synthesis of the 2-phenylmorpholine derivative.
Coupling Reaction: The 2-phenylmorpholine derivative is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.
- Key Differences: Lacks the 2-methyl group on the benzoyl ring and the morpholino ring.
b) 5-(Acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide
- Structure: Shares the 2-methylbenzamide core but substitutes the morpholinoethyl group with a naphthyl-containing chiral ethylamine.
- Activity: Used as a non-covalent inhibitor of SARS-CoV-2 papain-like protease (PLpro), highlighting the role of bulky aromatic groups in enzyme inhibition .
c) 4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide
Variations in the Amine Side Chain
a) N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA)
- Structure : Piperidine instead of morpholine, with iodinated and methoxy-substituted benzoyl.
- Activity : High sigma receptor affinity (Kd = 5.80 nM) in prostate cancer models, demonstrating the importance of heterocyclic amine groups in receptor targeting .
b) 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Functional Analogues with Similar Targets
a) Sigma Receptor-Binding Benzamides
- Examples : [125I]PIMBA and analogues.
b) SARS-CoV-2 PLpro Inhibitors
- Example: 5-(Acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide.
- Comparison: The 2-phenylmorpholino group in the target compound could enhance solubility relative to the naphthyl group, balancing affinity and pharmacokinetics .
Data Table: Structural and Functional Comparison
Key Research Findings
- Morpholino vs.
- Steric Effects: The 2-phenyl group on the morpholino ring in the target compound may hinder binding to flat enzymatic pockets but enhance selectivity for helical or crevice-rich targets .
- Solubility: Compounds with polar side chains (e.g., indole- or morpholinoethyl) show improved aqueous solubility compared to purely aromatic analogues .
Biological Activity
2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a morpholino side chain, which contributes to its unique biological properties. The specific substitution pattern enhances its reactivity and interaction with biological targets, making it a subject of interest in drug design.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition may lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Receptor Binding : It may interact with various receptors, potentially altering their activity and influencing downstream signaling pathways.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. In vitro assays indicated that it could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study investigated the effects of the compound on LPS-stimulated macrophages, revealing a dose-dependent reduction in inflammatory markers. The results suggest that the compound could be developed into a therapeutic agent for chronic inflammatory diseases.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of the compound against various pathogens. The results showed significant inhibition zones, indicating strong antimicrobial activity that warrants further investigation for potential clinical applications.
- Cytotoxicity in Cancer Models : Research involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, supporting its role as a potential anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
